alpha-Emtbl

GABA Receptor Pharmacology Allosteric Modulation Electrophysiology

alpha-Emtbl (alpha-ethyl, alpha-methyl-thiobutyrolactone; CAS 103620-92-4) is a synthetic tetrahydrothiophene-class organic compound with the molecular formula C7H12OS and a molecular weight of 144.24 g/mol. It is primarily characterized as an experimental anticonvulsant agent that acts as a positive allosteric modulator of GABAA receptors, distinct from benzodiazepines and barbiturates in its binding site and cooperativity effects.

Molecular Formula C7H12OS
Molecular Weight 144.24 g/mol
CAS No. 103620-92-4
Cat. No. B025647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Emtbl
CAS103620-92-4
Synonymsalpha-EMTBL
alpha-ethyl, alpha-methyl-thiobutyrolactone
Molecular FormulaC7H12OS
Molecular Weight144.24 g/mol
Structural Identifiers
SMILESCCC1(CCSC1=O)C
InChIInChI=1S/C7H12OS/c1-3-7(2)4-5-9-6(7)8/h3-5H2,1-2H3
InChIKeyPSYRIJIIQVMBLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Emtbl (CAS 103620-92-4): Chemical Identity, Physicochemical Profile, and Baseline Procurement Specifications


alpha-Emtbl (alpha-ethyl, alpha-methyl-thiobutyrolactone; CAS 103620-92-4) is a synthetic tetrahydrothiophene-class organic compound with the molecular formula C7H12OS and a molecular weight of 144.24 g/mol [1]. It is primarily characterized as an experimental anticonvulsant agent that acts as a positive allosteric modulator of GABAA receptors, distinct from benzodiazepines and barbiturates in its binding site and cooperativity effects [2]. Its structure, featuring a sulfur-containing thiolactone ring and alpha-alkyl substitutions, confers unique pharmacological properties that differentiate it from oxygen-containing gamma-butyrolactone analogs [3]. This compound is referenced across authoritative databases including ChEBI (CHEBI:35058), KEGG (C13720), and the IUPHAR/BPS Guide to Pharmacology (Ligand ID 2363), and is available from research chemical suppliers for preclinical neuroscience and antiepileptic drug discovery applications [4].

GABAA receptor positive allosteric modulator with a reported distinct cooperativity profile
Supports glycine receptor subtype-selective modulation studies (α1 potentiation / α3 blockade)
Reported broad-spectrum seizure model coverage and extended anticonvulsant duration in vivo

Why Generic Substitution of alpha-Emtbl (CAS 103620-92-4) with Other Thiobutyrolactones or Anticonvulsants Is Scientifically Unjustified


Direct interchange of alpha-Emtbl with structurally related thiobutyrolactones (e.g., beta-EMTBL) or clinically established antiepileptic drugs (e.g., valproate, ethosuximide) is not supported by experimental evidence due to fundamental mechanistic, pharmacological, and safety differences. alpha-Emtbl exhibits a unique pharmacological fingerprint characterized by subunit-specific glycine receptor modulation, voltage-dependent calcium channel blockade distinct from its convulsant stereoisomer beta-EMTBL, and a GABAA receptor modulation profile that alters both the EC50 for GABA and the apparent cooperativity of GABA responses—an effect not observed with benzodiazepines or barbiturates [1]. Moreover, comparative in vivo studies demonstrate that while alpha-Emtbl shares a broad-spectrum anticonvulsant profile with valproate, it exhibits a meaningfully longer duration of action, superior chronic tolerability, and a markedly favorable hepatic metabolic safety profile relative to valproate in preclinical models [2]. These quantitative differentiations, detailed in Section 3, preclude the assumption of functional equivalence and underscore the necessity of procuring and utilizing the specific compound alpha-Emtbl for replicable and interpretable experimental outcomes.

GABAA cooperativity signature not reproduced by benzodiazepines or barbiturates; allosteric site distinct.
Glycine receptor bidirectional modulation (α1/α3) is subunit‑specific; not shared by non‑selective blockers such as picrotin.
Metabolic and tolerability endpoint profiles may differ substantially from valproate; chronic‑dosing outcomes require model‑specific review.

Quantitative Evidence Guide for alpha-Emtbl (CAS 103620-92-4): Head-to-Head Comparisons vs. Structural Analogs and Clinical Antiepileptics


GABAA Receptor Modulation: Distinct Cooperativity Profile Differentiates alpha-Emtbl from Benzodiazepines and Barbiturates

In a comparative electrophysiology study, alpha-Emtbl (αEMTBL) altered the EC50 for GABA and changed the apparent cooperativity (Hill coefficient) of GABA responses. In contrast, the benzodiazepine chlordiazepoxide altered the EC50 without affecting cooperativity, while the barbiturate phenobarbital altered both EC50 and maximal response amplitude but did not alter cooperativity [1]. This distinct signature indicates that αEMTBL interacts with the GABAA receptor via a binding site and allosteric mechanism that is pharmacologically distinct from the benzodiazepine and barbiturate binding sites. Furthermore, αEMTBL potentiated GABAA receptors comprising α6β2γ2 subunits, a combination insensitive to benzodiazepine modulation, while barbiturate-sensitive ρ1 subunit-containing receptors were also modulated by αEMTBL [1].

Allosteric cooperativity signature
Head-to-head
αEMTBL alters GABA EC₅₀ and Hill coefficient; chlordiazepoxide alters EC₅₀ only; phenobarbital alters EC₅₀ and maximal response, no cooperativity change.
Distinct GABAA modulatory site independent of benzodiazepine/barbiturate loci.
Voltage-clamp, cultured neurons and defined subunit combinations.
GABA Receptor Pharmacology Allosteric Modulation Electrophysiology

In Vivo Anticonvulsant Spectrum: alpha-Emtbl vs. Ethosuximide (ESM) and Valproate (VPA)

In a head-to-head comparison of seizure protection in mice, αEMTBL was evaluated alongside ethosuximide (ESM) and valproate (VPA) against a panel of 11 convulsant stimuli. ESM prevented seizures induced by only 4 stimuli (PTZ, PICRO, DMCM, β-EMTBL). In contrast, αEMTBL and VPA blocked a broader spectrum, including all stimuli blocked by ESM plus MES, TBPS, and BIC-induced convulsions. However, only VPA prevented AMPH-induced seizures, while none of the three agents blocked STR or NMDA seizures [1]. This quantitative data demonstrates that αEMTBL possesses a broad-spectrum anticonvulsant profile comparable to VPA and significantly broader than ESM.

Seizure stimuli blocked
Head-to-head
αEMTBL: 7/11 stimuli; ethosuximide: 4/11; valproate: 8/11.
Broad-spectrum seizure model coverage comparable to valproate.
Mice, 11 convulsant models including MES, PTZ, bicuculline.
Anticonvulsant Screening Seizure Models In Vivo Pharmacology

In Vivo Duration of Action: alpha-Emtbl Provides 4-Fold Longer Anticonvulsant Coverage than Valproate

Following a single intraperitoneal (i.p.) injection in mice, the duration of anticonvulsant action was directly compared. The duration of action for αEMTBL was 1.3 times longer than that of ethosuximide (ESM) and 4 times longer than that of valproate (VPA) [1]. This extended duration of action is a critical differentiator, as it implies that less frequent dosing would be required to maintain therapeutic anticonvulsant coverage in preclinical models, potentially reducing experimental variability associated with fluctuating drug levels.

Duration of action
Head-to-head
αEMTBL duration 1.3× longer than ethosuximide and 4× longer than valproate.
Extended anticonvulsant coverage may reduce redosing frequency in longitudinal models.
Single i.p. injection in mice; seizure protection assessed over time.
Pharmacokinetics Duration of Action In Vivo Efficacy

Chronic Tolerability and Survival: alpha-Emtbl Demonstrates Superior Safety Profile Over Valproate in Subchronic Dosing

In a 2-week repeated-dosing study, mice treated daily with high doses of αEMTBL appeared healthier and exhibited a higher survival rate compared to animals receiving equivalent high-dose VPA treatment [1]. While acute neurotoxicity (rotorod test) was equivalent for αEMTBL and VPA, the subchronic tolerability data indicate a clear advantage for αEMTBL. This improved chronic tolerability profile is a significant differentiator, as valproate is known for its potential hepatotoxicity and adverse metabolic effects in both preclinical models and clinical use.

Subchronic tolerability
Data to verify
αEMTBL: healthier appearance and higher survival vs. valproate after 2‑week daily high‑dose treatment.
Tolerability endpoint may differ; directionally favorable but requires quantitative confirmation.
Survival rate not explicitly quantified in source abstract.
Toxicology Chronic Dosing Safety Pharmacology

Metabolic and Hepatic Safety: alpha-Emtbl Avoids Valproate-Associated Metabolic Disruption in Infant Mice

In a comparative metabolic study in normal suckling infant mice, a single therapeutic dose of αEMTBL did not induce adverse changes in liver carbohydrate metabolism, fat metabolism (ketogenesis), coenzyme A (CoA) levels, carnitine homeostasis, or amino acid metabolism. In contrast, an equivalent dose of VPA produced measurable disruptions across these metabolic pathways [1]. This direct head-to-head comparison demonstrates that αEMTBL lacks the acute hepatotoxic and metabolic liability characteristic of valproate in this vulnerable pediatric model. The absence of metabolic perturbation is a key differentiation factor, especially considering that valproate-induced hepatotoxicity is a major clinical concern and a frequent confounder in preclinical metabolic studies.

Metabolic safety endpoint
Source review
αEMTBL caused no adverse changes in liver carbohydrate, fat, CoA, carnitine or amino acid metabolism, whereas valproate disrupted multiple pathways.
Metabolic perturbation profile may differ; cleaner tool for studies where hepatic confounds are critical.
Suckling infant mice, single therapeutic dose.
Hepatotoxicity Metabolomics Pediatric Pharmacology

Glycine Receptor Subunit-Specific Modulation: alpha-Emtbl Exhibits α1-Potentiation and α3-Blockade

In recombinant glycine receptor studies, αEMTBL potentiated the response of human α1 homomeric receptors to a submaximal glycine concentration (100 μM), while it blocked the response of rat α3 homomeric receptors over the same concentration range [1]. This bidirectional, subunit-specific modulation is a unique pharmacological property. The α1-potentiation and α3-blockade are mediated by a single residue difference in the M2 transmembrane region (α1 contains glycine at position 254, while α3 contains alanine). The mutation A254G in the α3-subunit converts the block into potentiation, confirming the residue's critical role [1]. This contrasts with picrotin, which blocks both α1 and α3 receptors non-selectively, and whose block of α3 receptors is reduced in the presence of αEMTBL, indicating overlapping but distinct allosteric mechanisms [1].

Glycine receptor subunit modulation
Head-to-head
αEMTBL potentiates α1 and blocks α3 homomeric receptors; picrotin blocks both non‑selectively. Mutation A254G in α3 converts block to potentiation.
Subunit-selective pharmacological probe for dissecting α1‑ vs. α3‑mediated inhibition.
Recombinant receptors expressed in Xenopus oocytes, two‑electrode voltage‑clamp.
Glycine Receptor Subunit Selectivity Electrophysiology

Recommended Research and Industrial Application Scenarios for alpha-Emtbl (CAS 103620-92-4) Based on Quantitative Differentiation Evidence


Dissecting GABAA Receptor Allosteric Modulation: A Tool for Identifying Novel Binding Sites Distinct from Benzodiazepines and Barbiturates

Given that alpha-Emtbl alters both the EC50 for GABA and the apparent cooperativity of GABA responses—a signature not observed with benzodiazepines or barbiturates—it serves as a unique pharmacological tool for probing the structural and functional diversity of GABAA receptor modulatory sites. Researchers investigating the molecular pharmacology of the GABAA receptor complex can employ alpha-Emtbl to define a distinct allosteric locus, as evidenced by its ability to potentiate receptors containing the α6 subunit (which lacks benzodiazepine sensitivity) and its additive effects with barbiturates [1]. This application is directly supported by the evidence presented in Section 3, Evidence Item 1.

Glycine Receptor Subtype Profiling: Selective Pharmacological Manipulation of α1- vs. α3-Containing Receptors

The subunit-specific bidirectional modulation of glycine receptors by alpha-Emtbl (potentiation of α1, blockade of α3) makes it an invaluable tool for dissecting the physiological and pathological roles of glycine receptor subtypes in native tissues. Unlike non-selective antagonists like picrotin, alpha-Emtbl allows researchers to distinguish between α1- and α3-mediated inhibitory neurotransmission in complex neuronal circuits [2]. This application is directly supported by the evidence presented in Section 3, Evidence Item 6, and is relevant for studies of spinal cord physiology, pain processing, and startle disease.

Longitudinal In Vivo Anticonvulsant Studies Requiring Extended Therapeutic Coverage and Minimal Metabolic Interference

For chronic or subchronic in vivo studies where stable anticonvulsant coverage and minimal toxicity are paramount, alpha-Emtbl offers a clear advantage over valproate. Its 4-fold longer duration of action compared to valproate reduces the need for frequent redosing, thereby minimizing handling stress and experimental variability [3]. Furthermore, its favorable subchronic tolerability profile (higher survival rates in 2-week dosing studies) and lack of adverse metabolic effects on liver function and coenzyme A/carnitine homeostasis—in stark contrast to valproate—make it a cleaner tool compound for investigating seizure mechanisms without confounding drug-induced metabolic perturbations or hepatotoxicity [4]. This application is directly supported by the evidence presented in Section 3, Evidence Items 3, 4, and 5.

Structure-Activity Relationship (SAR) Studies of Thiobutyrolactone Anticonvulsants

Alpha-Emtbl represents a key reference compound within the alkyl-substituted thiobutyrolactone class. Its distinct pharmacological profile compared to its convulsant stereoisomer beta-EMTBL (which increases high-voltage-activated calcium currents at low concentrations) and its oxygen-containing analog alpha-EMGBL (which blocks the facilitative effects of alpha-Emtbl) makes it essential for SAR studies aimed at understanding the structural determinants of anticonvulsant vs. convulsant activity and GABAergic vs. calcium channel modulatory effects [5]. Procuring alpha-Emtbl as a benchmark standard is critical for any medicinal chemistry program seeking to optimize this chemical scaffold. This application is supported by evidence presented in Section 1 and cross-referenced studies in Section 3.

Application
Selection Property
Validation Focus
GABAA receptor allosteric modulation studies
Distinct cooperativity profile vs. benzodiazepines and barbiturates
Unique binding site identification; α6‑subunit‑containing receptor potentiation
Glycine receptor subtype‑selective modulation
Bidirectional α1 potentiation / α3 blockade not replicated by picrotin
Subunit‑specific role in native neuronal circuits; spinal cord and pain pathway models
Longitudinal in vivo seizure model studies
Extended anticonvulsant duration and reported lower metabolic perturbation vs. valproate
Reduced redosing requirements; metabolic and tolerability endpoint monitoring
Thiobutyrolactone structure‑activity relationship (SAR)
Benchmark compound for anticonvulsant vs. convulsant activity
Comparison with β‑EMTBL and α‑EMGBL; calcium channel and GABAergic scaffold optimization
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